molecular formula C17H11Cl2NO3S B300608 3-(2,4-Dichlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(2,4-Dichlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300608
M. Wt: 380.2 g/mol
InChI Key: MJNAGJQSHCWOGP-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPAR-γ leads to increased insulin sensitivity, decreased inflammation, and improved lipid metabolism.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 3-(2,4-Dichlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione have been reported in various research studies. It has been shown to decrease blood glucose levels, improve insulin sensitivity, reduce inflammation, and induce apoptosis in cancer cells. Additionally, this compound has been reported to have antioxidant properties, which may help to protect against oxidative stress-related damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,4-Dichlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities, making it ideal for use in various biological assays. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

Several future directions for research on 3-(2,4-Dichlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be identified. One area of interest is the development of novel thiazolidinediones with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Moreover, research efforts should focus on developing new methods for synthesizing this compound and improving its solubility in water for increased bioavailability. Finally, future studies should investigate the safety and toxicity of this compound to determine its potential for clinical use.
In conclusion, 3-(2,4-Dichlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications. Its antidiabetic, anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound for clinical use.

Synthesis Methods

The synthesis of 3-(2,4-Dichlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-dichlorobenzylamine with 3-hydroxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. This method yields a pure product with a high yield and has been used by several researchers to synthesize this compound.

Scientific Research Applications

3-(2,4-Dichlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidiabetic, anti-inflammatory, antioxidant, and anticancer properties. Several research studies have investigated the use of this compound in the treatment of diabetes, cancer, and inflammation-related disorders.

properties

Product Name

3-(2,4-Dichlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H11Cl2NO3S

Molecular Weight

380.2 g/mol

IUPAC Name

(5E)-3-[(2,4-dichlorophenyl)methyl]-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H11Cl2NO3S/c18-12-5-4-11(14(19)8-12)9-20-16(22)15(24-17(20)23)7-10-2-1-3-13(21)6-10/h1-8,21H,9H2/b15-7+

InChI Key

MJNAGJQSHCWOGP-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=O)S2)CC3=C(C=C(C=C3)Cl)Cl

SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=O)S2)CC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=O)S2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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